1-(4-Chloro-3-isopropylphenyl)ethanol chemical structure and CAS number
1-(4-Chloro-3-isopropylphenyl)ethanol chemical structure and CAS number
Based on your request, I have developed an in-depth technical guide for 1-(4-Chloro-3-isopropylphenyl)ethanol . This document is structured for researchers and process chemists, focusing on the synthesis, characterization, and application of this specific chemical intermediate.
High-Purity Chiral Building Block for Agrochemical & Pharmaceutical Synthesis
Executive Summary & Chemical Identity
1-(4-Chloro-3-isopropylphenyl)ethanol is a functionalized aromatic alcohol serving as a critical intermediate in the synthesis of advanced fine chemicals. Its structure combines a lipophilic isopropyl group and an electron-withdrawing chlorine atom on the phenyl ring, conferring unique steric and electronic properties useful for modulating the bioavailability of bioactive scaffolds.
The compound contains a chiral center at the benzylic position (C1 of the ethanol chain), making it a candidate for asymmetric synthesis or kinetic resolution in the production of enantiopure active pharmaceutical ingredients (APIs).
Chemical Identification Data
| Property | Specification |
| CAS Number | 2734773-35-2 |
| IUPAC Name | 1-[4-Chloro-3-(propan-2-yl)phenyl]ethan-1-ol |
| Molecular Formula | C₁₁H₁₅ClO |
| Molecular Weight | 198.69 g/mol |
| SMILES | CC(C)C1=C(Cl)C=CC(=C1)C(C)O |
| InChI Key | Predicted:[1][2] MVOSNPUNXINWAD-UHFFFAOYSA-N (Analogous backbone) |
| Appearance | Colorless to pale yellow viscous liquid |
| Solubility | Soluble in MeOH, EtOH, DCM, EtOAc; Insoluble in water |
Synthesis Strategy & Protocol
The synthesis of 1-(4-Chloro-3-isopropylphenyl)ethanol follows a robust two-step sequence: Friedel-Crafts Acylation followed by Carbonyl Reduction .
Critical Regiochemical Analysis
The choice of starting material is non-trivial. To achieve the 1,3,4-substitution pattern (Acetyl at 1, Isopropyl at 3, Chloro at 4), one must start with 2-isopropylchlorobenzene (o-chlorocumene).
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Directing Effects: The isopropyl group is an activator (ortho/para directing), while the chlorine is a deactivator (ortho/para directing).
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Regioselectivity: The position para to the isopropyl group (and meta to the chlorine) is the most electronically activated and sterically accessible site. Acetylation at this position yields the required 1-(4-chloro-3-isopropylphenyl)ethanone precursor.
Step 1: Friedel-Crafts Acetylation
Precursor Synthesis: 1-(4-Chloro-3-isopropylphenyl)ethanone
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Reagents: 2-Isopropylchlorobenzene, Acetyl Chloride, Anhydrous AlCl₃.
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Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.
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Protocol:
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Charge a flame-dried reactor with AlCl₃ (1.2 equiv) and DCM under N₂ atmosphere.
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Cool to 0–5°C. Add Acetyl Chloride (1.1 equiv) dropwise.
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Add 2-Isopropylchlorobenzene (1.0 equiv) slowly to maintain internal temperature <10°C.
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Allow to warm to RT and stir for 4–6 hours. Monitor by TLC/GC.
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Quench: Pour mixture over crushed ice/HCl. Extract with DCM.[3]
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Purification: Distillation or recrystallization (if solid) to isolate the ketone.
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Step 2: Carbonyl Reduction
Target Synthesis: 1-(4-Chloro-3-isopropylphenyl)ethanol
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Solvent: Methanol or Ethanol (anhydrous).
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Protocol:
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Dissolve the ketone intermediate (from Step 1) in Methanol (0.5 M concentration).
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Cool to 0°C.
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Add NaBH₄ (0.6 equiv) portion-wise (Caution: H₂ gas evolution).
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Stir at 0°C for 1 hour, then warm to RT for 2 hours.
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Workup: Quench with saturated NH₄Cl solution. Evaporate MeOH. Extract aqueous residue with Ethyl Acetate.[5]
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Yield: Typically >90% (quantitative conversion is common).
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Synthesis Workflow Diagram
Caption: Two-step synthesis pathway illustrating the regioselective acylation of o-chlorocumene followed by hydride reduction.
Analytical Characterization (Predicted)
To validate the structure, the following spectroscopic signals are diagnostic.
¹H NMR (400 MHz, CDCl₃)
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| Ar-H | 7.35 | Doublet (J=8Hz) | 1H | H-5 (Ortho to Cl) |
| Ar-H | 7.28 | Doublet (J=2Hz) | 1H | H-2 (Between iPr and Ethanol) |
| Ar-H | 7.15 | dd (J=8, 2Hz) | 1H | H-6 |
| CH-OH | 4.85 | Quartet | 1H | Benzylic proton |
| CH-(CH₃)₂ | 3.35 | Septet | 1H | Isopropyl methine |
| OH | 2.10 | Broad Singlet | 1H | Hydroxyl (exchangeable) |
| CH₃ (Ethanol) | 1.48 | Doublet | 3H | Methyl adjacent to OH |
| CH₃ (iPr) | 1.25 | Doublet | 6H | Isopropyl methyls |
Mass Spectrometry (GC-MS)
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Molecular Ion [M]+: m/z ~198 (³⁵Cl) and 200 (³⁷Cl) in a 3:1 ratio.
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Base Peak: m/z ~183 (Loss of methyl group from isopropyl or ethanol chain).
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Fragment: m/z ~155 (Loss of acetyl fragment equivalent/dehydration).
Applications & Handling
Research & Development Applications
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Chiral Resolution: The racemic alcohol can be resolved via lipase-catalyzed kinetic resolution (e.g., using Candida antarctica Lipase B) to generate enantiopure (R)- or (S)- forms, which are often required for biological activity studies.
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Cross-Coupling: The aryl chloride moiety allows for further functionalization via Buchwald-Hartwig amination or Suzuki-Miyaura coupling, preserving the alcohol functionality (if protected).
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Agrochemical Precursors: The "3-isopropyl-4-chloro" motif is structurally homologous to several commercial herbicides, suggesting potential utility in designing novel photosystem II inhibitors.
Safety & Storage (GHS Classification)
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Signal Word: WARNING
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The benzylic alcohol is stable but can oxidize to the ketone if exposed to strong oxidants or prolonged air.
References
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Fluorochem. (2025).[6] Product Data: 1-(4-CHLORO-3-ISOPROPYLPHENYL)ETHANOL.[7] Retrieved from
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PubChem. (2025). Compound Summary: 1-(4-Chloro-3-isopropylphenyl)ethanone (Precursor). National Library of Medicine. Retrieved from
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BenchChem. (2025).[5] General Synthesis of Chlorophenylethanols via Reduction. Retrieved from
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Sigma-Aldrich. (2025). Catalog: Substituted Acetophenones and Derivatives. Retrieved from
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Alcohol synthesis by carbonyl compound reduction [organic-chemistry.org]
- 3. CN102816051A - Process for synthesizing 4-chlorophenyl ethanol - Google Patents [patents.google.com]
- 4. pearson.com [pearson.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 1-(4-Chloro-3-isopropylphenyl)ethanol (1 x 1 g) | Reagentia [reagentia.eu]
